molecular formula C9H10N4O3 B2659770 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate CAS No. 2376729-59-6

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate

Cat. No. B2659770
CAS RN: 2376729-59-6
M. Wt: 222.204
InChI Key: YCOLRKZGLQPDON-UHFFFAOYSA-N
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Description

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a triazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Synthesis and Molecular Docking

  • A study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, which were subjected to in silico molecular docking screenings. The results revealed moderate to good binding energies of the ligands on the target protein, indicating potential biological activities. These compounds also exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Chemoselective Synthesis

  • Reichelt et al. (2010) described an efficient method for the synthesis of [1,2,4]triazolo[4,3-a]pyridines through a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation. This methodology showcases the chemoselective synthesis of triazolopyridines, a class related to the core structure of interest (Reichelt et al., 2010).

Antimicrobial Activity

  • Mamolo et al. (2003) synthesized [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid (3,4-diaryl-3H-thiazol-2-ylidene)-hydrazide derivatives and tested them for their in vitro antimycobacterial activity. Some compounds demonstrated interesting activity against strains of Mycobacterium tuberculosis, highlighting the potential of such derivatives in developing antimycobacterial agents (Mamolo et al., 2003).

Luminescent Heterocyclic Compounds

  • Grummt et al. (2007) studied the absorption, fluorescence, and fluorescence excitation spectra of substituted pyridylthiazoles, demonstrating their potential use for metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shift values. This research points to the potential applications of pyridylthiazoles in optical materials and sensors (Grummt et al., 2007).

properties

IUPAC Name

2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2.H2O/c14-8(15)4-7-11-9(13-12-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,14,15)(H,11,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOLRKZGLQPDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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